Melanoma-associated antigen C1 (450-458)
Description
Overview of Cancer-Testis Antigens (CTAs) and Their Significance in Tumor Immunology
Cancer-Testis Antigens (CTAs) are a class of proteins characterized by their expression in adult male germ cells and, aberrantly, in various types of cancerous tumors. nih.govnih.gov Their expression in normal tissues is highly restricted, primarily to the testes, an immunoprivileged site. pnas.org This restricted expression pattern makes CTAs highly attractive targets for cancer immunotherapy, as it minimizes the risk of autoimmune responses against healthy tissues. nih.govuzh.ch
The re-expression of these antigens in malignant cells can trigger a specific immune response, making them a key focus in the development of cancer vaccines and other immunotherapeutic approaches. nih.govpnas.org To date, numerous families of CTAs have been identified, many of which are associated with tumor progression and metastasis. nih.govnih.gov The expression of CTAs is often regulated by epigenetic mechanisms, such as DNA methylation. pnas.org
MAGE-C1/CT7 as a Member of the CTA Family: Expression Patterns and Immunological Relevance
MAGE-C1/CT7 is a well-characterized member of the MAGE (Melanoma-Associated Antigen) family of CTAs. uzh.chnih.gov It was first identified in a melanoma cell line and has since been found to be expressed in a wide range of human cancers, including multiple myeloma, epithelial ovarian cancer, and colorectal cancer. uzh.chamegroups.cnnih.gov Structurally, the MAGE-C1/CT7 protein is distinct from some other MAGE family members, with a larger amino acid sequence. semanticscholar.org
The expression of MAGE-C1/CT7 is often associated with the clinical aspects of the disease. For instance, in melanoma, its presence has been linked to an increased risk of lymph node metastasis. uzh.ch In multiple myeloma, MAGE-C1/CT7 is one of the most frequently and consistently expressed MAGE antigens and is considered an independent negative prognostic factor. frontiersin.org Conversely, in some cancers like epithelial ovarian cancer, MAGE-C1 expression has been associated with improved progression-free survival. nih.gov The immunogenicity of MAGE-C1/CT7 has been clearly demonstrated, with both humoral (antibody-based) and cellular (T-cell-based) immune responses detected in cancer patients. uzh.chamegroups.cn
Rationale for Detailed Epitope-Specific Investigations in Cancer Immunobiology
The immune response to a protein antigen is not directed at the entire molecule but rather at specific small fragments known as epitopes. The detailed investigation of these epitopes is crucial for several reasons. Firstly, identifying the precise epitopes recognized by the immune system allows for the development of highly specific and potent immunotherapies, such as peptide-based vaccines and engineered T-cell therapies.
Secondly, understanding the nature of the T-cell response to specific epitopes provides insights into the mechanisms of tumor recognition and immune evasion. For example, the phenomenon of "epitope spreading," where the immune response diversifies to recognize additional epitopes on the same or different antigens, is a hallmark of a successful anti-tumor immune response. ucl.ac.be Therefore, the characterization of individual epitopes is a critical step in harnessing the power of the immune system to fight cancer. The study of melanoma-associated epitopes has been a particularly active area of research, given the evidence that the immune system can influence the course of this disease. nih.gov
A pivotal study in metastatic melanoma patients led to the precise identification of the Melanoma-associated antigen C1 (450-458) epitope. nih.gov Researchers found that this specific peptide, with the amino acid sequence SFSYTLLSL, is a minimal epitope restricted by the HLA-DQB1*0602 molecule. nih.gov This discovery was significant as it pinpointed a specific target for the immune system on the MAGE-C1/CT7 protein. The investigation revealed that CD4+ T-cells from these patients could recognize this epitope. nih.gov
Intriguingly, the CD4+ T-cell clones specific for the 450-458 epitope demonstrated cytotoxic capabilities, including the ability to secrete perforin (B1180081), a protein that can create pores in target cells, leading to their destruction. nih.gov This finding challenged the traditional view of CD4+ T-cells as solely "helper" cells and highlighted their potential for direct anti-tumor activity. The detection of these pre-existing memory T-cell responses in patients underscores the natural immunogenicity of this specific MAGE-C1/CT7 epitope. nih.gov
Research Findings on MAGE-C1/CT7 and its Epitopes
| Finding Category | Description | Source(s) |
| Epitope Identification | The minimal epitope of MAGE-C1/CT7, amino acids 450-458 (SFSYTLLSL), was identified and found to be restricted by HLA-DQB1*0602. | nih.gov |
| Immune Response | Spontaneous CD4+ T-cell responses against the 450-458 epitope were detected in metastatic melanoma patients. | nih.gov |
| T-Cell Function | CD4+ T-cell clones specific for the 450-458 epitope were found to be cytotoxic and capable of secreting perforin. | nih.gov |
| Clinical Relevance | Expression of the parent protein, MAGE-C1/CT7, is associated with lymph node metastasis in melanoma and is a negative prognostic factor in multiple myeloma. | uzh.chfrontiersin.org |
| Expression Profile | MAGE-C1/CT7 is expressed in a variety of cancers, including melanoma, multiple myeloma, and epithelial ovarian cancer. | uzh.chnih.govnih.gov |
Properties
sequence |
SFSYTLLSL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen C1 (450-458) |
Origin of Product |
United States |
Identification and Biochemical Characterization of the Melanoma Associated Antigen C1 450 458 Epitope
Discovery and Sequence Definition of the MAGE-C1 (450-458) Peptide (SFSYTLLSL)
The melanoma-associated antigen C1 (MAGE-C1), also known as CT7, is a cancer-testis (CT) antigen, a class of proteins whose expression is typically restricted to malignant cells and germ cells in the testis. nih.gov This expression pattern makes them prime candidates for cancer immunotherapy. nih.gov The specific peptide epitope MAGE-C1 (450-458) was identified through a fine analysis of the spontaneous, MAGE-C1-specific immune response in melanoma patients. nih.gov
In a study investigating CD4+ T-cell immunity in patients with metastatic melanoma who had MAGE-C1 positive lesions, researchers aimed to define the precise epitopes recognized by the immune system. nih.gov They isolated CD4+ T-cell clones from patients and used them to screen peptide libraries spanning the MAGE-C1 protein sequence. nih.gov Through a process of elimination using progressively shorter peptides, the minimal epitope was pinpointed to the amino acid sequence 450-458, defined by the nine amino acids Serine-Phenylalanine-Serine-Tyrosine-Threonine-Leucine-Leucine-Serine-Leucine, or SFSYTLLSL. nih.gov This discovery was crucial in defining a specific target for T-cell recognition within the larger MAGE-C1 protein. nih.gov
Major Histocompatibility Complex (MHC) Restriction of MAGE-C1 (450-458)
MHC restriction is the principle that T-cell receptors recognize antigens only when they are bound to a specific Major Histocompatibility Complex (MHC) molecule. nih.gov This ensures that T-cell responses are precisely targeted to cells presenting a particular antigen.
Specificity for Human Leukocyte Antigen (HLA) Class II Alleles (e.g., HLA-DQB1*0602)
The recognition of the MAGE-C1 (450-458) epitope by CD4+ T-cells is specifically restricted by the Human Leukocyte Antigen (HLA) class II molecule HLA-DQB1*0602. nih.gov The identification of this restriction element was achieved using blocking antibodies and a panel of antigen-presenting cells (APCs) with matched and mismatched HLA alleles. nih.gov
Initial experiments showed that the response of the CD4+ T-cell clone specific for the MAGE-C1 (450-458) region was blocked by antibodies against HLA-DQ, but not by antibodies against HLA-DR or HLA-DP. nih.gov Subsequent experiments using B-lymphoblastoid cell lines expressing different HLA alleles confirmed that HLA-DQB1*0602 was the precise restricting allele for this peptide epitope. nih.gov
Implications of MHC Class II Presentation in Antigen Recognition
The presentation of antigens by MHC class II molecules is a cornerstone of the adaptive immune response, primarily initiating and regulating CD4+ T-helper cell activity. nih.govnumberanalytics.com Unlike MHC class I molecules, which present endogenous peptides to CD8+ cytotoxic T-cells, MHC class II molecules typically present peptides derived from exogenous proteins that have been taken up by professional APCs like dendritic cells, macrophages, and B cells. lifeandbiology.comwikipedia.orgmicrobenotes.com
When a CD4+ T-cell recognizes a peptide-MHC class II complex on an APC, it becomes activated and can differentiate into various effector subsets. nih.govnumberanalytics.com These activated T-helper cells orchestrate the broader immune response by:
Releasing cytokines that stimulate and direct other immune cells. wikipedia.org
Activating B-cells to produce antibodies against the pathogen or tumor. nih.gov
Enhancing the killing capacity of CD8+ cytotoxic T-cells.
Therefore, the presentation of the MAGE-C1 (450-458) epitope via the MHC class II pathway implies that it can stimulate a CD4+ T-helper cell response. nih.govnih.gov This is significant for cancer immunotherapy, as a robust anti-tumor response often requires both CD8+ T-cell-mediated killing of cancer cells and CD4+ T-cell-mediated help to sustain the attack and establish long-term immunological memory. nih.gov
Natural Processing and Presentation of MAGE-C1 (450-458)
For an epitope to be a viable immunotherapeutic target, it must be naturally processed from the full-length antigen by the tumor cell and presented on its surface. nih.govnih.gov Studies have confirmed that MAGE-C1 epitopes are indeed naturally processed and presented by tumor cells, making them recognizable by T-cells. nih.govnih.gov
Cellular Pathways Involved in Endogenous Antigen Processing for MHC Class II Loading
The classical MHC class II pathway involves the processing of exogenous antigens that are internalized into the endo-lysosomal system. nih.govimmunology.org However, MAGE-C1 is an endogenous protein, synthesized within the tumor cell's cytoplasm. nih.govlifeandbiology.com The presentation of endogenous antigens on MHC class II molecules is a non-classical pathway that allows the immune system to survey the internal environment of cells for signs of abnormality. frontiersin.org
Several cellular pathways can facilitate the entry of endogenous proteins into the MHC class II loading compartment:
Autophagy: This is a major pathway where cytosolic components, including proteins, are engulfed into double-membraned vesicles called autophagosomes. These then fuse with lysosomes, where the contents are degraded and can be loaded onto MHC class II molecules. nih.govfrontiersin.org
Proteasome-Dependent Pathway: Components of the MHC class I pathway, such as the proteasome, can be involved. Cytosolic proteins are degraded by the proteasome, and the resulting peptides can potentially be transported by the Transporter associated with Antigen Processing (TAP) into compartments where they can intersect with MHC class II molecules. frontiersin.org
Recycling Pathway: Peptides generated in the cytosol could be loaded onto MHC class II molecules that are recycling from the cell surface through early endosomes. frontiersin.org
These pathways enable endogenous tumor antigens like MAGE-C1 to be processed into peptides that are ultimately presented by MHC class II molecules on the tumor cell surface. frontiersin.orgpereiralab.com
Characterization of MAGE-C1 (450-458) Presentation by Tumor Cells
The relevance of the MAGE-C1 (450-458) epitope is underscored by the demonstration that it is naturally processed and presented by tumor cells. nih.gov The CD4+ T-cell clones that were used to identify the SFSYTLLSL peptide were also capable of recognizing and reacting to MAGE-C1-expressing melanoma cells. nih.gov This confirmed that the epitope is not an artifact of using synthetic peptides but is a product of the tumor cell's own antigen processing machinery. nih.govnih.gov
The ability of tumor cells to present this epitope makes it a specific target for the immune system. frontiersin.org However, a challenge in cancer immunology is that tumors can evolve to escape immune surveillance by downregulating or losing MHC expression. pereiralab.comfrontiersin.org Nevertheless, the natural presentation of MAGE-C1 epitopes, including the one restricted by HLA-DQB1*0602, provides a clear rationale for its use in developing targeted cancer immunotherapies. nih.govnih.gov
Molecular and Cellular Mechanisms of T Cell Recognition of Melanoma Associated Antigen C1 450 458
T-cell Receptor (TCR) Interaction with the MAGE-C1 (450-458)-MHC Class II Complex
The initiation of a T-cell response against the MAGE-C1 (450-458) epitope begins with the presentation of this peptide by antigen-presenting cells (APCs) on Major Histocompatibility Complex (MHC) Class II molecules. Research has identified the minimal epitope as the 9-amino acid sequence SFSYTLLSL, corresponding to positions 450-458 of the MAGE-C1 protein. nih.gov This peptide is presented by the specific MHC class II allele HLA-DQB1*0602. nih.govpnas.org The recognition of this peptide-MHC (pMHC) complex by a specific T-cell receptor (TCR) on a CD4+ T cell is the crucial first step leading to an antigen-specific immune response.
Structural Analysis of Peptide-MHC-TCR Interactions
While detailed crystallographic or cryo-electron microscopy (cryoEM) structures of the specific ternary complex involving the MAGE-C1 (450-458) peptide, the HLA-DQB1*0602 molecule, and a cognate TCR are not yet available in the published literature, the principles of such interactions are well-established. Structural studies of other tumor antigen-derived peptides, such as those from MAGE-A4, in complex with their restricting MHC molecules and specific TCRs, provide a framework for understanding this recognition process. nih.govresearchgate.netresearchgate.netnih.gov
These studies reveal that the TCR typically docks diagonally across the peptide-binding groove of the MHC molecule. researchgate.net The complementarity-determining regions (CDRs) of the TCR's alpha and beta chains make specific contacts with both the presented peptide and the alpha-helices of the MHC molecule. researchgate.netnih.gov This interaction is highly specific, determined by the amino acid sequences of the peptide and the hypervariable regions of the TCR. The ability of a TCR to discriminate between highly similar peptides, as seen in studies of MAGE-A4 and MAGE-A8, underscores the fine specificity of this molecular recognition. researchgate.netbiorxiv.org The precise conformation of the peptide within the MHC groove and the specific rotamers of its side chains are critical for forming the correct contacts with the TCR. researchgate.net
Role of the CD4 Co-receptor in Stabilizing TCR-pMHC Engagement and T-cell Activation
The CD4 molecule, expressed on the surface of helper T cells, is not merely a lineage marker but an active co-receptor in the T-cell activation process. researchgate.netfrontiersin.org Its primary function is to stabilize the relatively low-affinity interaction between the TCR and the pMHC class II complex. nih.gov The extracellular domains of CD4 bind to a non-polymorphic region of the MHC class II molecule, distinct from the peptide-binding groove where the TCR engages. nih.gov
This binding event has several critical consequences for T-cell activation:
Signal Amplification: The cytoplasmic tail of the CD4 molecule is associated with the lymphocyte-specific protein tyrosine kinase (Lck). researchgate.net By bringing Lck into the proximity of the TCR-CD3 complex upon pMHC engagement, CD4 facilitates the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 cytoplasmic domains. This initiates the downstream signaling cascade required for T-cell activation. researchgate.netnih.gov
Increased Sensitivity: The involvement of the CD4 co-receptor significantly lowers the threshold for T-cell activation, meaning that fewer pMHC complexes are required to trigger a robust response. researchgate.net
Functional Responses Elicited by MAGE-C1 (450-458)-Specific CD4+ T Cells
The successful recognition of the MAGE-C1 (450-458)-pMHC complex by a specific CD4+ T cell triggers a range of effector functions aimed at controlling tumor growth. These responses include the secretion of signaling molecules (cytokines) and, surprisingly for CD4+ T cells, the direct killing of target cells.
Cytokine Production Profiles (e.g., Interferon-gamma secretion)
A hallmark of the activation of MAGE-C1 (450-458)-specific CD4+ T cells is the production of Interferon-gamma (IFN-γ). nih.govresearchgate.net IFN-γ is a pleiotropic cytokine characteristic of a T helper 1 (Th1) type immune response, which is crucial for effective anti-tumor immunity. mdpi.com
Table 1: Functional Avidity of a MAGE-C1 (450-458)-Specific T-cell Clone
| T-cell Clone | Restricting Allele | Minimal Epitope | Functional Avidity (Peptide Concentration for Half-Maximal IFN-γ Response) |
|---|---|---|---|
| CT7/616/8 | HLA-DQB1*0602 | 450-458 (SFSYTLLSL) | ~10⁻⁷ M |
Data derived from studies measuring IFN-γ production in response to titrated amounts of the minimal peptide epitope. nih.govresearchgate.net
The secretion of IFN-γ by these CD4+ T cells has several pro-inflammatory and anti-tumor effects:
It can increase the expression of MHC molecules on tumor cells, making them better targets for cytotoxic T lymphocytes (CTLs). frontiersin.org
It activates other immune cells, such as macrophages and Natural Killer (NK) cells.
It can directly inhibit tumor cell proliferation and promote apoptosis.
While IFN-γ is the most prominently documented cytokine, a Th1-polarized response typically includes the production of other cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-2 (IL-2), which further orchestrate the anti-tumor immune attack. mdpi.comdntb.gov.ua
Direct Cytolytic Activity and Perforin (B1180081) Secretion by CD4+ T Cell Clones
Historically, direct cytotoxicity was considered the exclusive domain of CD8+ CTLs and NK cells. However, accumulating evidence has shown that certain subsets of CD4+ T cells can also acquire a cytotoxic phenotype. nih.govnih.gov Remarkably, CD4+ T-cell clones specific for MAGE-C1 epitopes, including the 450-458 peptide, have been shown to possess this direct killing capability. nih.govpnas.org
This cytotoxic function is mediated through the granule exocytosis pathway, which involves the release of lytic proteins perforin and granzymes. creative-diagnostics.comcolumbia.edu
Perforin: This protein forms pores in the target cell's membrane. frontiersin.org
Granzymes: These are serine proteases that enter the target cell through the perforin pores and initiate apoptosis (programmed cell death). creative-diagnostics.com
Studies have explicitly demonstrated that MAGE-C1-specific CD4+ T-cell clones secrete perforin upon recognition of their target. nih.govresearchgate.net Furthermore, in chromium release assays, these CD4+ T cells were able to specifically lyse peptide-pulsed target cells. This killing was significantly reduced when MHC class II molecules on the target cells were blocked with specific antibodies, confirming the MHC-II restricted nature of the cytotoxic activity. nih.gov
Table 2: Cytotoxic Potential of MAGE-C1-Specific CD4+ T-cell Clones
| Effector Cell | Target Cell | Mechanism | Outcome |
|---|---|---|---|
| MAGE-C1 (450-458)-specific CD4+ T-cell clone | Peptide-pulsed melanoma cell line | Perforin/Granzyme release | Target cell lysis |
Finding based on perforin ELISPOT and chromium release assays. nih.govpnas.orgresearchgate.net
Advanced Methodologies for Studying Melanoma Associated Antigen C1 450 458
Epitope Discovery and Validation Techniques
The initial identification and subsequent validation of T-cell epitopes are critical steps in harnessing them for therapeutic purposes. For MAGE-C1 (450-458), these processes involve a combination of predictive algorithms and empirical laboratory techniques designed to confirm that the peptide can be naturally processed and presented by antigen-presenting cells (APCs) to trigger a specific T-cell response.
A key study successfully identified the amino acid sequence SFSYTLLSL, corresponding to positions 450-458 of the MAGE-C1/CT7 protein, as a minimal epitope restricted by the HLA-DQB1*0602 allele. nih.gov This discovery was achieved by analyzing the peripheral blood mononuclear cells (PBMCs) from metastatic melanoma patients whose tumors expressed MAGE-C1/CT7. nih.gov Researchers used overlapping peptides spanning the entire protein to screen for CD4+ T-cell responses. nih.gov The identification of immunogenic epitopes is a primary objective in the field, as this knowledge is essential for creating tumor-specific vaccines. nih.gov
Table 1: Characteristics of MAGE-C1 (450-458) Epitope
| Characteristic | Description | Source |
|---|---|---|
| Protein | Melanoma-associated antigen C1 (MAGE-C1/CT7) | nih.gov |
| Sequence | SFSYTLLSL | nih.gov |
| Position | Amino acids 450-458 | nih.gov |
| T-Cell Type | CD4+ T-cell | nih.gov |
| MHC Restriction | HLA-DQB1*0602 | nih.gov |
Peptide Synthesis and Antigen-Presenting Cell Loading Strategies
To study the immunogenicity of epitopes like MAGE-C1 (450-458), synthetic peptides are essential. These peptides are typically produced using solid-phase peptide synthesis. For initial screening, long overlapping peptides are often used, which are then narrowed down to identify the minimal epitope sequence that elicits a response. nih.gov
Once synthesized, these peptides must be presented to T-cells by APCs. A common strategy involves "pulsing" APCs with the peptide of interest. This allows the peptides to bind to Major Histocompatibility Complex (MHC) molecules on the surface of the APCs. pepperprint.com Various types of APCs can be utilized:
Dendritic Cells (DCs): Mature DCs are highly effective APCs and can be generated from patient monocytes. They are capable of processing and presenting antigens through both MHC class I and class II pathways, making them suitable for activating both CD8+ and CD4+ T-cells. nih.govfrontiersin.org In one study, autologous mature DCs were pulsed with recombinant MAGE-C1/CT7 protein to confirm that the identified epitopes were naturally processed. nih.govresearchgate.net
B-Lymphoblastoid Cell Lines (B-LCLs): These are immortalized B-cells that express MHC molecules and can be used as APCs, particularly for defining MHC restriction by using cell lines with known HLA types. nih.gov
Peripheral Blood Mononuclear Cells (PBMCs): In a mixed PBMC culture, monocytes and B-cells can act as APCs to present exogenous peptides to T-cells within the same sample. pepperprint.com
In Vitro T-cell Stimulation and Expansion Protocols
After loading APCs with the MAGE-C1 (450-458) peptide, these cells are co-cultured with T-cells to stimulate an antigen-specific response. Protocols for T-cell stimulation and expansion are designed to increase the number of rare, antigen-specific T-cells to a level where they can be easily detected and characterized. frontiersin.org
A standard method involves short-term restimulation of PBMCs or isolated T-cells with peptide-pulsed APCs for several hours to days. nih.gov For more significant expansion, T-cells can be cultured for longer periods (e.g., 18-21 days). nih.gov Positive T-cell responses are often identified and then sorted using flow cytometry for further expansion into clonal populations. nih.gov
Alternative, more general methods for polyclonal or antigen-specific T-cell expansion are also widely used. These can mimic the signals normally provided by APCs:
Anti-CD3/CD28 Coated Beads: A physiologically relevant approach uses magnetic beads coated with antibodies against CD3 (to stimulate the T-cell receptor) and CD28 (to provide a co-stimulatory signal). nih.govthermofisher.com This method bypasses the need for preparing autologous APCs. thermofisher.com
Addition of Co-stimulatory Molecules: For expanding antigen-specific effector/memory T-cells, antibodies against other co-stimulatory molecules like CD137 (4-1BB) can be included. thermofisher.com
Immune Response Monitoring and T-cell Characterization Assays
Once T-cells have been stimulated, a variety of assays are employed to monitor the resulting immune response and characterize the phenotype and function of the antigen-specific T-cells. frontiersin.org These techniques are crucial for determining the nature of the response (e.g., cytotoxic, helper) and its magnitude.
Flow Cytometry for Phenotypic and Functional T-cell Analysis
Flow cytometry is a powerful technology that allows for the multi-parameter analysis of individual cells within a heterogeneous population. bioradiations.com It is indispensable for characterizing T-cells that respond to MAGE-C1 (450-458).
Phenotypic Analysis: By using fluorescently labeled antibodies against cell surface markers, researchers can identify specific T-cell subsets. For instance, T-cells can be distinguished as CD4+ helper T-cells or CD8+ cytotoxic T-cells. nist.gov Further markers like CD45RA and CCR7 can differentiate between naive (CD45RA+), central memory, effector memory (CD45RA-CCR7-), and effector T-cells. nih.govresearchgate.net Studies have used this approach to show that MAGE-C1/CT7-specific CD4+ T-cell responses in melanoma patients originate from the pre-existing memory T-cell pool. nih.gov
Functional Analysis: Flow cytometry is also central to functional assays like intracellular cytokine staining. It allows for the quantification of cytokine-producing cells on a single-cell level while simultaneously identifying their phenotype. bioradiations.combiocompare.com This enables researchers to determine, for example, the percentage of MAGE-C1-specific CD4+ T-cells that produce IFN-γ upon stimulation. nih.govnist.gov
Intracellular Cytokine Staining and ELISpot Assays for Antigen-Specific Reactivity
To confirm that T-cells are specifically activated by the MAGE-C1 (450-458) epitope, assays that measure effector functions, such as cytokine production, are essential.
Intracellular Cytokine Staining (ICS): This method directly measures cytokine production within individual cells. frontiersin.org T-cells are stimulated with the antigen for a short period in the presence of a protein transport inhibitor (e.g., Brefeldin A), which traps cytokines inside the cell. creative-diagnostics.com The cells are then fixed, permeabilized, and stained with fluorescent antibodies against specific cytokines (e.g., IFN-γ, TNF-α) and cell surface markers (e.g., CD4). nih.govcreative-diagnostics.com Analysis by flow cytometry reveals the frequency of antigen-specific, cytokine-producing T-cells. nih.gov This technique has been used to confirm IFN-γ production by MAGE-C1/CT7-specific T-cell clones. nih.govresearchgate.net
ELISpot Assay: The Enzyme-Linked Immunospot (ELISpot) assay is another highly sensitive method for quantifying cytokine-secreting cells. pepperprint.comimmunospot.com T-cells are cultured on a surface coated with an antibody specific for the cytokine of interest. frontiersin.org When a T-cell is activated by an antigen and secretes the cytokine, it is captured by the antibody in the immediate vicinity of the cell. A second, enzyme-linked antibody is then used to detect the captured cytokine, resulting in a visible "spot" for each cytokine-producing cell. frontiersin.org ELISpot assays are highly sensitive for detecting low-frequency T-cell responses and have been used to measure the secretion of IFN-γ and perforin (B1180081) by MAGE-C1-specific T-cells. nih.govresearchgate.netimmunospot.com
Table 2: Comparison of Immune Monitoring Assays
| Assay | Principle | Key Measurement | Use with MAGE-C1 (450-458) |
|---|---|---|---|
| Flow Cytometry | Measures fluorescence of labeled cells passing through a laser beam. | Cell phenotype (surface markers) and intracellular protein expression. | Characterizing T-cell subsets (CD4+, memory) and quantifying cytokine-producing cells via ICS. nih.govplos.org |
| ICS | Flow cytometry-based detection of cytokines trapped inside the cell. | Frequency of cytokine-producing cells within specific subsets. | Confirmed IFN-γ production by MAGE-C1-specific T-cell clones. nih.govresearchgate.net |
| ELISpot | Captures secreted cytokines on a membrane, visualizing each secreting cell as a spot. | Frequency of antigen-specific cells secreting a particular cytokine or effector molecule. | Measured IFN-γ and perforin secretion by MAGE-C1-specific T-cells. nih.govresearchgate.net |
Cytotoxicity Assays (e.g., Chromium Release Assays)
A critical function of an anti-tumor T-cell response is the ability to kill cancer cells. Cytotoxicity assays directly measure this capacity.
Chromium Release Assay: This is a classic method for quantifying cell-mediated cytotoxicity. revvity.com Target tumor cells are first labeled with radioactive chromium-51 (B80572) (⁵¹Cr). revvity.com These labeled target cells are then co-cultured with effector T-cells. If the T-cells recognize and lyse the target cells, ⁵¹Cr is released into the cell culture supernatant. revvity.com By measuring the amount of radioactivity in the supernatant, the percentage of specific lysis can be calculated. revvity.com This assay has been used to demonstrate that CD4+ T-cell clones specific for MAGE-C1/CT7 epitopes are surprisingly capable of directly killing peptide-pulsed melanoma cells. nih.govresearchgate.net
Alternative Cytotoxicity Assays: While the chromium release assay is a gold standard, non-radioactive methods are increasingly used. These include assays that measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells or use fluorescent dyes to distinguish live from dead target cells in flow cytometry. semanticscholar.org Bioluminescence-based assays, where target cells are engineered to express luciferase, offer a highly sensitive and robust alternative, with cytotoxicity measured as a decrease in light signal. plos.org
Research Perspectives and Directions for Melanoma Associated Antigen C1 450 458
MAGE-C1 (450-458) as a Benchmark Epitope for Immunological Research Tool Development
The specific MAGE-C1 (450-458) epitope, with the amino acid sequence SFSYTLLSL, has been identified as a minimal epitope restricted by the HLA-DQB1*0602 allele. nih.gov This precise characterization makes it an invaluable benchmark for the development and validation of new immunological research tools. The ability to generate specific CD4+ T-cell clones that recognize this epitope allows researchers to create highly specific reagents and assays. nih.govnih.gov
The development of such tools is crucial for accurately monitoring immune responses. For instance, T-cells specific for defined MAGE-C1 epitopes can be identified and quantified using techniques like pentamer staining and IFN-γ ELISPOT assays. nih.gov The consistency and specificity offered by a well-defined epitope like MAGE-C1 (450-458) are essential for standardizing these assays across different studies and laboratories. Furthermore, in silico prediction algorithms, which are increasingly used to identify potential T-cell epitopes from vast protein sequence databases, can be validated and refined using experimentally confirmed epitopes like MAGE-C1 (450-458). nih.govuonbi.ac.ke The confirmation that such predicted epitopes are indeed naturally processed and presented by tumor cells validates the utility of these computational tools in immunology. nih.gov
Table 1: Characteristics of the MAGE-C1 (450-458) Epitope
| Feature | Description | Reference |
| Amino Acid Sequence | SFSYTLLSL | nih.gov |
| Parent Antigen | Melanoma-associated antigen C1 (MAGE-C1/CT7) | nih.gov |
| MHC Restriction | HLA-DQB1*0602 | nih.gov |
| Responding T-cell Type | CD4+ T-cells | nih.govnih.gov |
Exploration of Novel Modalities for Augmenting MAGE-C1 (450-458)-Specific T-cell Responses in Preclinical Settings
Enhancing the potency of T-cell responses against tumor antigens is a central goal in cancer immunotherapy. Research in preclinical models has explored several innovative strategies to augment T-cell reactivity against MAGE family antigens, with implications for epitopes like MAGE-C1 (450-458).
One approach involves modulating the immune microenvironment. Studies have shown that depleting regulatory T cells (Tregs), specifically the CD4+CD25high population, can unveil additional MAGE-C1-specific memory CD4+ T-cell responses in melanoma patients. nih.govnih.gov Another strategy is epigenetic priming, where drugs that inhibit DNA methylation can increase the expression of cancer-testis antigens like MAGE-C1, making tumor cells more visible to the immune system and enhancing their recognition and destruction by antigen-specific T cells. mdpi.com
Genetic engineering of T-cells offers another powerful modality. This includes:
Co-receptor Expression: A next-generation approach involves engineering T-cells with an affinity-enhanced T-cell receptor (TCR) to also express the CD8α co-receptor. This modification can "re-direct" CD4+ T-cells, enabling them to directly kill tumor cells, thereby broadening the anti-tumor attack. adaptimmune.commdpi.com
Targeting Inflammatory Regulators: Using CRISPR-Cas9 gene editing to knock out intracellular negative regulators of T-cell activation, such as Regnase-1 and Roquin-1, has been shown in preclinical models to significantly increase T-cell expansion, anti-tumor activity, and durability. pennmedicine.org
Table 2: Preclinical Strategies to Augment MAGE-Antigen Specific T-cell Responses
| Modality | Mechanism of Action | Potential Outcome | Reference |
| Treg Depletion | Removes immunosuppressive CD4+CD25high T-cells. | Unmasks and enhances existing memory T-cell responses. | nih.govnih.gov |
| Epigenetic Priming | Increases expression of MAGE antigens on tumor cells. | Improves tumor cell recognition by specific T-cells. | mdpi.com |
| Engineered Cytokine Secretion | T-cells locally produce IL-12 or IL-15. | Enhances T-cell persistence and anti-tumor activity. | nih.govfrontiersin.org |
| CD8α Co-receptor Expression | Enables CD4+ T-cells to gain cytotoxic function. | Broadens the cellular immune response against tumors. | adaptimmune.commdpi.com |
| Knockout of T-cell Regulators | Removes brakes on T-cell activation and expansion. | Increases T-cell proliferation, potency, and durability. | pennmedicine.org |
Advanced Understanding of MAGE-C1/CT7 Antigen Processing and Presentation in Diverse Cellular Contexts
The efficacy of any T-cell-based immunotherapy hinges on the target antigen being properly processed and presented by tumor cells. The MAGE-C1/CT7 protein, the source of the 450-458 epitope, is subject to the complex machinery of the antigen processing and presentation (APP) pathway. frontiersin.org
For recognition by CD4+ T-cells, the MAGE-C1 protein must be taken up into the endolysosomal pathway of an antigen-presenting cell (APC), degraded into peptides, and loaded onto MHC class II molecules (like HLA-DQB1*0602). researchgate.net Research confirming that T-cell clones can recognize naturally processed MAGE-C1 demonstrates that this pathway is functional for this antigen. nih.gov
The expression and processing of MAGE-C1 can vary significantly in different cellular contexts. In melanoma, MAGE-C1/CT7 protein has been observed in both the nucleus and the cytoplasm, which could influence its entry into different processing pathways. plos.org In multiple myeloma, MAGE-C1 expression is not limited to malignant plasma cells but has also been detected in earlier cell types, including CD34+ stem cells and pro-B cells. plos.org This suggests that the antigen may be presented throughout the malignant cell lineage, providing a sustained target for the immune system. However, tumors can evolve to evade immune detection by downregulating components of the APP machinery, such as MHC molecules or transporters, which would prevent epitopes like MAGE-C1 (450-458) from reaching the cell surface. mdpi.comnih.gov
Integration of MAGE-C1 (450-458) Epitope Research into Systems Immunology Studies
Systems immunology aims to understand the immune system as an integrated, complex network by combining high-throughput experimental data (e.g., genomics, proteomics, transcriptomics) with computational modeling. frontiersin.orgubc.ca Research on specific epitopes like MAGE-C1 (450-458) provides critical, high-resolution data points that can be integrated into these larger systems-level analyses. elifesciences.org
For example, detailed knowledge of the interaction between the MAGE-C1 (450-458) peptide, its restricting HLA allele, and the responding T-cell receptor (TCR) can serve as a "ground truth" for developing and validating algorithms that predict TCR specificity on a massive scale. elifesciences.org Techniques like single-cell TCR sequencing of tumor-infiltrating lymphocytes can identify the repertoire of T-cells responding to a tumor. By correlating this TCR data with the known presence of MAGE-C1 (450-458), researchers can better understand the dynamics of the anti-tumor immune response within a patient. bath.ac.uk
Furthermore, systems-level studies can model the entire cancer immune cycle, from antigen release and presentation to T-cell activation and tumor cell killing. frontiersin.org By incorporating specific parameters related to MAGE-C1 (450-458) — such as its expression levels in different cancers, its processing efficiency, and the functional profile of the T-cells it elicits — these models can become more accurate and predictive. nih.govamegroups.org This integration allows for a more holistic understanding of why immunotherapies targeting this antigen might succeed or fail in different contexts, ultimately guiding the design of more effective treatments.
Compound and Gene/Protein Names Mentioned
| Name | Type |
| MAGE-C1 / CT7 | Protein/Gene |
| MAGE-C1 (450-458) | Peptide Epitope |
| HLA-DQB1*0602 | MHC Class II Allele |
| IFN-γ | Cytokine |
| IL-12 | Cytokine |
| IL-15 | Cytokine |
| Regnase-1 | Protein/Gene |
| Roquin-1 | Protein/Gene |
| CD8α | Protein/Co-receptor |
| CD4 | Protein/Co-receptor |
| CD25 | Protein/Cell Surface Marker |
| CD34 | Protein/Cell Surface Marker |
Q & A
Q. What is the structural characterization of the MAGE-C1 (450-458) peptide, and how is it identified in melanoma research?
The MAGE-C1 (450-458) peptide is a 9-mer sequence (SFSYTLLSL) derived from the melanoma-associated antigen C1, a member of the cancer-testis antigen family. Structural characterization typically involves mass spectrometry for sequence validation and nuclear magnetic resonance (NMR) or X-ray crystallography to resolve its tertiary structure when bound to HLA molecules. In melanoma research, this peptide is identified through immunoaffinity purification of HLA-bound peptides from tumor cells, followed by tandem mass spectrometry . Its expression is often validated using reverse transcription-PCR (RT-PCR) or RNA sequencing in melanoma cell lines or patient-derived tissues.
Q. What experimental methods are employed to detect MAGE-C1 (450-458) expression in melanoma cells?
Detection methodologies include:
- Flow cytometry with HLA tetramers loaded with the SFSYTLLSL peptide to identify antigen-specific T cells in patient blood samples.
- Immunohistochemistry (IHC) using monoclonal antibodies targeting MAGE-C1, though cross-reactivity with other MAGE family members requires validation via Western blot or siRNA knockdown .
- ELISPOT assays to quantify interferon-γ secretion by T cells exposed to peptide-pulsed dendritic cells .
Advanced Research Questions
Q. How does the MAGE-C1 (450-458) peptide interact with HLA molecules, and what implications does this have for T-cell responses in immunotherapy?
The peptide binds to HLA class I molecules (e.g., HLA-A*02:01) via anchor residues (e.g., phenylalanine at position 2 and leucine at position 9), as predicted by computational tools like NetMHCpan. Structural studies reveal that the peptide’s solvent-exposed residues (e.g., tyrosine at position 4) influence T-cell receptor (TCR) recognition. Methodologically, this interaction is validated using competitive binding assays with radiolabeled peptides and surface plasmon resonance (SPR) to measure binding affinity. In immunotherapeutic contexts, low-affinity binding may limit TCR activation, necessitating peptide optimization or adjuvant use to enhance immunogenicity .
Q. What challenges arise in establishing reliable in vitro models to study MAGE-C1 (450-458)-specific immune responses?
Key challenges include:
- Tumor heterogeneity : MAGE-C1 expression varies across melanoma subtypes, requiring patient-derived xenografts (PDX) or 3D organoid models to recapitulate antigen presentation in vivo.
- T-cell exhaustion : Chronic antigen exposure in vitro leads to dysfunctional T cells. Solutions include using interleukin-21 or PD-1 blockade during T-cell expansion .
- Off-target effects : MAGE-C1 shares homology with other MAGE proteins, necessitating CRISPR/Cas9 knockout controls to confirm specificity .
Q. How do contradictory findings regarding MAGE-C1 (450-458)’s role in tumor progression arise, and how can they be resolved?
Contradictions often stem from:
- Sample bias : Studies using cell lines overexpressing MAGE-C1 may not reflect endogenous expression levels in primary tumors. Single-cell RNA sequencing can clarify context-dependent expression .
- Functional pleiotropy : MAGE-C1 may act as both an oncogene (via E3 ubiquitin ligase activity) and a tumor suppressor (via p53 modulation). Dual luciferase reporter assays and co-immunoprecipitation with p53 or ubiquitin ligases (e.g., RING-domain proteins) can dissect these pathways .
Q. What experimental strategies are used to evaluate MAGE-C1 (450-458) as a predictive biomarker for immunotherapy response?
- Multiplexed spatial profiling : Combines IHC for MAGE-C1 with markers like PD-L1 and CD8+ T-cell infiltration in tumor microenvironments.
- Longitudinal serological analysis : Measures anti-MAGE-C1 antibody titers in patient sera using peptide microarrays, correlating with progression-free survival .
- Neoantigen load quantification : Integrates whole-exome sequencing with HLA binding predictions to assess MAGE-C1’s contribution to tumor immunogenicity .
Q. Methodological Notes
- Peptide synthesis : Solid-phase peptide synthesis (SPPS) with Fmoc chemistry is standard, followed by HPLC purification and LC-MS validation for >95% purity .
- Data integration : Tools like STRING or GeneMANIA map MAGE-C1 interactions with DNA repair or immune evasion pathways, guiding hypothesis generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
